molecular formula C10H15IO B13474793 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane

4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane

Cat. No.: B13474793
M. Wt: 278.13 g/mol
InChI Key: XPWPGEOIZMUZTB-UHFFFAOYSA-N
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Description

4-{3-Iodobicyclo[111]pentan-1-yl}oxane is a chemical compound characterized by the presence of an iodinated bicyclo[111]pentane ring attached to an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane typically involves the reaction between alkyl iodides and propellane. This reaction is performed under light-enabled conditions, which do not require catalysts, initiators, or additives. The reaction is clean and efficient, often yielding products with around 90% purity that can be used directly in further transformations .

Industrial Production Methods

The industrial production of this compound can be scaled up to milligram, gram, and even kilogram quantities using the same light-enabled reaction between alkyl iodides and propellane. This method is advantageous due to its simplicity and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired transformation but often involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane exerts its effects involves interactions with molecular targets and pathways. The bicyclo[1.1.1]pentane ring can mimic the para-substituted benzene ring, allowing it to interact with biological molecules in a similar manner. This mimicry can influence various biochemical pathways and molecular targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane is unique due to its combination of the iodinated bicyclo[1.1.1]pentane ring and the oxane moiety. This structure provides distinct chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H15IO

Molecular Weight

278.13 g/mol

IUPAC Name

4-(3-iodo-1-bicyclo[1.1.1]pentanyl)oxane

InChI

InChI=1S/C10H15IO/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8/h8H,1-7H2

InChI Key

XPWPGEOIZMUZTB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C23CC(C2)(C3)I

Origin of Product

United States

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